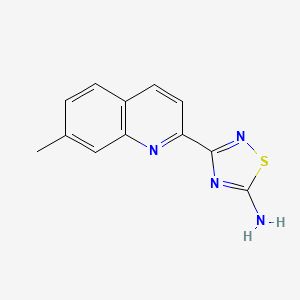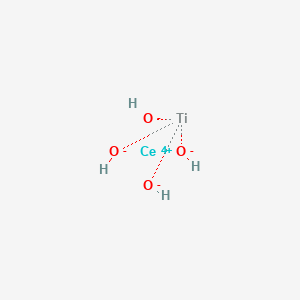
Cerium titanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium titanate is a compound that combines cerium and titanium oxides, forming a brannerite crystal structure. This compound is known for its unique properties, including high thermal stability, significant surface area, and mesoporosity. These characteristics make this compound valuable in various applications such as photocatalysis, electrochemistry, and nuclear waste management .
Méthodes De Préparation
Cerium titanate can be synthesized through several methods, including sol-gel processing and solid-state reactions. The sol-gel method involves the use of soft and hard templates to create a homogeneous product with high porosity. This method typically requires calcination at temperatures ranging from 500°C to 900°C . Another approach involves the solid-state reaction of cerium and titanium oxides at high temperatures (1300°C to 1350°C), which can lead to the formation of the brannerite structure .
Analyse Des Réactions Chimiques
Cerium titanate undergoes various chemical reactions, including oxidation and reduction. The redox reaction between cerium (IV) and cerium (III) is particularly significant, as it plays a crucial role in the compound’s photocatalytic and electrochemical properties . Common reagents used in these reactions include hydrogen peroxide and various acids and bases. The major products formed from these reactions depend on the specific conditions but often include cerium hydroxides and titanium oxides .
Applications De Recherche Scientifique
Cerium titanate has a wide range of scientific research applications:
Photocatalysis: It is used to degrade organic pollutants in water, such as methylene blue and methyl orange, through photocatalytic reactions.
Electrochemistry: The compound is employed in the development of high-performance electrodes for batteries and supercapacitors.
Nuclear Waste Management: This compound serves as a host matrix for actinides in nuclear waste forms, providing a stable structure for long-term storage.
Biomedical Applications: Research has shown that this compound can be used in antimicrobial treatments and as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of cerium titanate is primarily based on its redox properties. The cerium ions can switch between the +3 and +4 oxidation states, facilitating various chemical reactions. This redox behavior is crucial for its photocatalytic activity, where the compound absorbs light and generates electron-hole pairs that degrade organic pollutants . In electrochemical applications, the redox properties enhance the material’s conductivity and energy storage capabilities .
Comparaison Avec Des Composés Similaires
Cerium titanate can be compared with other titanates and cerium-based compounds:
Strontium titanate: Similar to this compound, strontium titanate is used in photocatalysis and electrochemistry.
Barium titanate: This compound is primarily used in electronic devices for its dielectric properties.
This compound’s unique combination of properties and versatility makes it a valuable material in various scientific and industrial applications. Its ability to undergo redox reactions and maintain stability under different conditions sets it apart from similar compounds, highlighting its potential for future research and development.
Propriétés
Formule moléculaire |
CeH4O4Ti |
|---|---|
Poids moléculaire |
256.01 g/mol |
Nom IUPAC |
cerium(4+);titanium;tetrahydroxide |
InChI |
InChI=1S/Ce.4H2O.Ti/h;4*1H2;/q+4;;;;;/p-4 |
Clé InChI |
IVDFYUQAQSKRPR-UHFFFAOYSA-J |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[Ti].[Ce+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


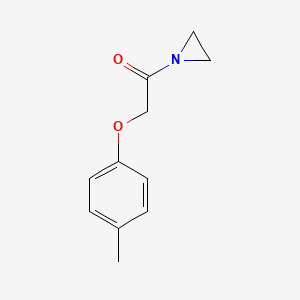
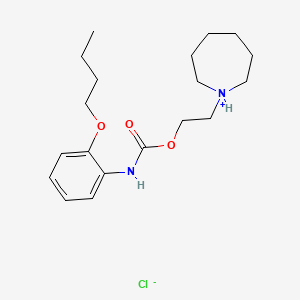
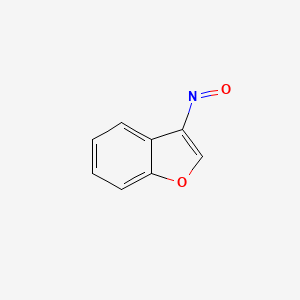
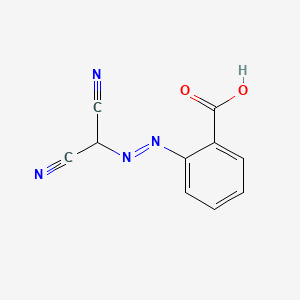
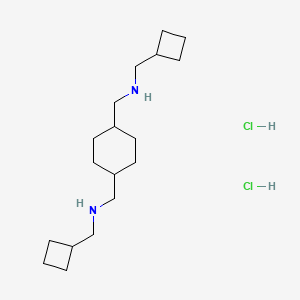
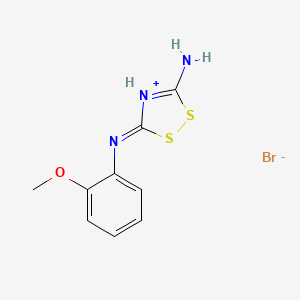
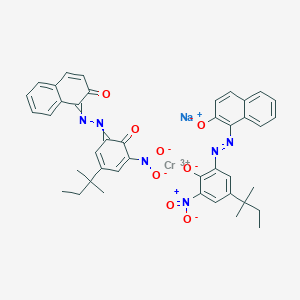
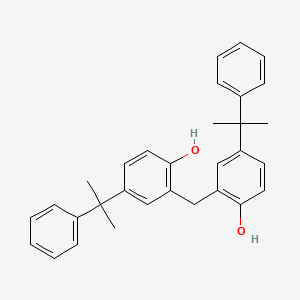
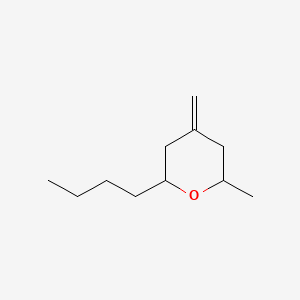
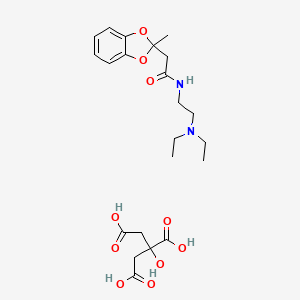
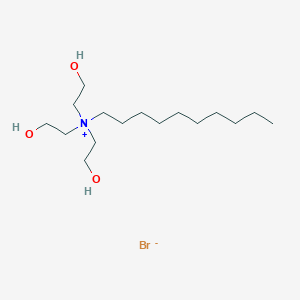
![8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B13759406.png)
![3-[9-(2-Carboxyethyl)-22,23-bis(methoxycarbonyl)-14-(1-methoxyethyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13759408.png)
